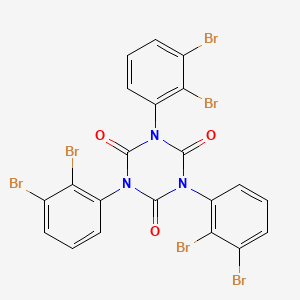
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione is a brominated flame retardant belonging to the class of triazine derivatives. This compound is known for its high thermal stability and effectiveness in preventing the spread of fire, making it a valuable additive in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the bromination of phenyltriazine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenyl rings .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of bromination reactions. The process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-rich aromatic rings, this compound can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bromination: Bromine or bromine-containing reagents are commonly used for further bromination reactions.
Catalysts: Catalysts such as Lewis acids can be employed to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various brominated derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione as a flame retardant involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of the flame . Additionally, the compound’s structure allows it to form a protective char layer on the material’s surface, further preventing the spread of fire .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl) isocyanurate: Another brominated flame retardant with similar applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar brominated aromatic rings, used in liquid crystal polymers.
Uniqueness
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its high thermal stability and effectiveness in flame retardancy. Its triazine core provides additional stability compared to other brominated flame retardants, making it a preferred choice in high-performance applications .
Propriétés
Numéro CAS |
920984-77-6 |
|---|---|
Formule moléculaire |
C21H9Br6N3O3 |
Poids moléculaire |
830.7 g/mol |
Nom IUPAC |
1,3,5-tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H9Br6N3O3/c22-10-4-1-7-13(16(10)25)28-19(31)29(14-8-2-5-11(23)17(14)26)21(33)30(20(28)32)15-9-3-6-12(24)18(15)27/h1-9H |
Clé InChI |
QYZWPCQJYTXHNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Br)N2C(=O)N(C(=O)N(C2=O)C3=C(C(=CC=C3)Br)Br)C4=C(C(=CC=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


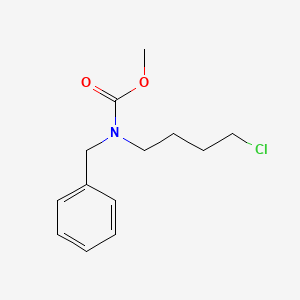
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
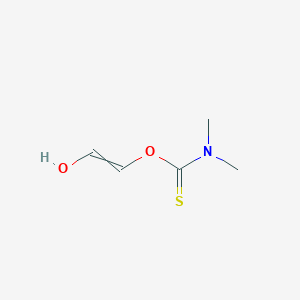
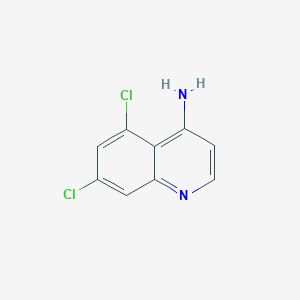
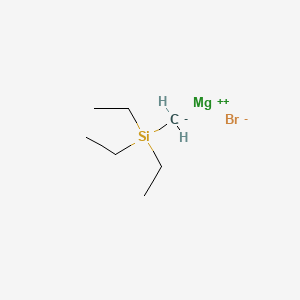

![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
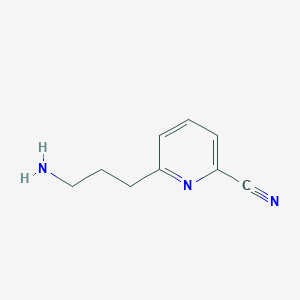
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
